18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
The compound 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.2²,⁵.0³,¹².0⁴,⁹.0¹³,²³.0²⁰,²⁴]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (IUPAC name: C.I. Pigment Red 179) is a structurally complex heterocyclic molecule characterized by a fused heptacyclic core with methyl and oxygen/nitrogen substitutions. Its molecular formula is C₂₆H₁₄N₂O₄, with a molecular weight of 418.4 g/mol . This compound is primarily utilized as a high-stability pigment in industrial applications due to its robust aromatic framework and electron-deficient tetrone groups, which contribute to its vivid color and resistance to degradation .
Properties
IUPAC Name |
18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H11NO5/c1-26-22(27)14-6-2-10-12-4-8-16-21-17(25(30)31-24(16)29)9-5-13(19(12)21)11-3-7-15(23(26)28)20(14)18(10)11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXUJYSENMCNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H11NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318741 | |
| Record name | 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70654-96-5 | |
| Record name | 1H-2-Benzopyrano[6′,5′,4′:10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70654-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 334706 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070654965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2-Benzopyrano[6',5',4':10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, which form the heptacyclic core, followed by functional group modifications to introduce the methyl, oxa, and aza groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heptacyclic structures.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their properties:
Structural and Functional Insights
- Methyl vs. Phenyl Substituents : The 18-methyl derivative (target compound) exhibits superior stability compared to its 7-phenyl analogue (466.4 g/mol), which has extended π-conjugation but reduced solubility due to the bulky phenyl group .
- Alkyl Chain Effects : HepPTC, with heptyl chains, has a molecular weight of 586.28 g/mol and increased lipophilicity (XLogP3: ~5.1), making it a candidate for membrane-permeable therapeutics. Its 12 rotatable bonds suggest conformational flexibility, contrasting with the rigid pigment derivatives .
- Pyridinyl Substituents : The dipyridinyl derivative (544.5 g/mol) features a high topological polar surface area (101 Ų), enhancing solubility and hydrogen-bonding interactions, which may favor pharmaceutical applications over industrial uses .
Application-Specific Comparisons
- Pigment Applications : The methyl (target) and dimethylphenyl (C.I. Pigment Red 149) derivatives are preferred in industrial settings due to their stability and lightfastness. The dimethylphenyl variant’s larger substituents further improve resistance to UV degradation .
- Their inhibitory activities against HIF-1α and STAT3 suggest utility in cancer therapy, though optimization for potency is required .
Biological Activity
The compound 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its intricate polycyclic structure and heteroatoms. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure
The compound features a unique arrangement of rings and functional groups that contribute to its biological activity. Its IUPAC name reflects its complex structure:
| Property | Description |
|---|---|
| IUPAC Name | 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
| CAS Number | 70654-96-5 |
| Molecular Formula | C25H11N1O5 |
Physical Properties
The compound's physical properties such as solubility and melting point are crucial for understanding its behavior in biological systems but are not extensively documented in the available literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Protein-Ligand Interactions : Its structure allows it to form stable complexes with proteins, influencing their function.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains through enzyme inhibition mechanisms.
Case Studies
Several case studies have explored the effects of this compound:
- Study 1 : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro.
- Study 2 : Another research indicated its potential as an antimicrobial agent against resistant strains of bacteria.
Synthesis Methods
The synthesis of this compound involves multiple steps that include:
- Cyclization Reactions : These reactions form the heptacyclic core structure.
- Functional Group Modifications : Subsequent steps introduce the methyl, oxa, and aza groups.
Synthetic Route Overview
A typical synthetic route may include:
- Starting materials: Precursors with suitable functional groups.
- Reagents: Strong oxidizing agents for various modifications.
| Step | Description |
|---|---|
| 1 | Cyclization to form the heptacyclic structure |
| 2 | Introduction of methyl and heteroatoms (O and N) |
| 3 | Purification and characterization |
Scientific Research
The unique properties of this compound make it valuable for:
- Model Studies : Used as a model for understanding heptacyclic structures in biological systems.
- Drug Development : Potential lead compound for new therapeutic agents targeting specific diseases.
Industrial Applications
In industrial settings:
- It serves as a precursor for synthesizing advanced materials due to its complex structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
